molecular formula C18H21NOS B4434492 2-(benzylthio)-N-butylbenzamide

2-(benzylthio)-N-butylbenzamide

Cat. No.: B4434492
M. Wt: 299.4 g/mol
InChI Key: KKIIHFOKUNHBBJ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-butylbenzamide is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. Its structure, featuring a benzylthio ether at the ortho position and an N-butylamide group, suggests potential as a versatile synthetic intermediate. Research on analogous N-butylbenzamide compounds has demonstrated their significant utility as effective promoters of the [1,2]-Wittig rearrangement of aryl benzyl ethers, a key reaction for the synthesis of isomerically pure, substituted diarylmethanols . These diarylmethanol products are valuable precursors to various bioactive structures, including 3-arylphthalides and 3-aryl-3-hydroxyisoindolinones, which have shown promising biological activities such as anticancer properties . The presence of the benzylthio moiety further expands its potential research applications, as sulfur-containing functional groups are often critical for activity in kinase inhibitors and other biologically active molecules . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-benzylsulfanyl-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-3-13-19-18(20)16-11-7-8-12-17(16)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIIHFOKUNHBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-butylbenzamide typically involves the reaction of benzylthiol with N-butylbenzamide under specific conditions. One common method is the nucleophilic substitution reaction where benzylthiol reacts with a halogenated benzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using water as a solvent and employing environmentally friendly catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-N-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-butylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the death of cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
This compound C₁₈H₂₁NOS 299.4* –S–CH₂C₆H₅, –NH–C₄H₉ Inferred
N-Benzoyl-N-(2-phenylethyl)benzamide C₂₂H₁₉NO₂ 329.4 Benzoyl, phenethyl
2-(Benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide C₁₈H₁₇N₃O₃S₂ 403.5 Benzylthio, oxadiazole, phenoxymethyl
N-[2-(Benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide C₂₄H₂₄N₂O₃S₂ 476.6 Benzylthioethyl, tosylamino
2-(Benzylthio)-2-imidazoline (monohydrochloride) C₁₀H₁₃ClN₂S 228.7 Benzylthio, imidazoline

Note: Molecular weight for this compound is calculated based on its inferred structure.

Key Observations:

  • Substituent Impact : The benzylthio group (–S–CH₂C₆H₅) is common in compounds with reported anticancer and antimicrobial activities . Its presence enhances electrophilicity, facilitating interactions with biological targets like enzymes or DNA.

Key Findings:

  • Anticancer Potential: Benzylthio-containing compounds, such as 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide, exhibit high cytotoxicity against cancer cell lines, likely due to thioamide-mediated apoptosis induction .
  • Antimicrobial Efficacy : The furan and hydroxyethyl substituents in 2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide enhance its antimicrobial profile, particularly against bacterial pathogens .
  • Enzyme Inhibition : 3-(Benzylthio)benzamide derivatives demonstrate potent SIRT2 inhibition, a target in neurodegenerative diseases, highlighting the therapeutic versatility of benzylthio-benzamide scaffolds .

Q & A

Q. What are the standard synthetic routes for 2-(benzylthio)-N-butylbenzamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Formation of the benzylthio intermediate : Reaction of benzyl chloride with thiourea to generate benzylthiol .
  • Acetamide coupling : Benzylthiol reacts with chloroacetyl chloride to form 2-(benzylthio)acetamide .
  • N-Butylbenzamide conjugation : The intermediate is coupled with N-butylbenzamide via nucleophilic substitution or condensation reactions under basic conditions (e.g., sodium hydride) . Analytical validation via HPLC (purity >95%) and NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) is critical .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm structural integrity (e.g., benzylthio protons at δ 3.8–4.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% purity required for pharmacological studies) .
  • Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z 327.4) .

Q. What solvent systems are suitable for solubility and crystallization studies?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Crystallization is optimized using ethanol/water mixtures (70:30 v/v) at 4°C .

Q. What safety protocols are recommended for handling this compound?

Due to limited toxicity data (as seen in similar benzamides), follow:

  • PPE : Gloves, lab coats, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Temperature : Maintaining 0–5°C during benzylthiol formation reduces byproducts .
  • Catalysts : Use of Pd/C or pyridine derivatives enhances coupling efficiency (yields up to 85%) .
  • Solvent polarity : DMF increases reaction rates compared to THF . Table 1 : Yield optimization using aromatic aldehydes (adapted from ):
SubstituentYield (%)
Electron-withdrawing (e.g., -Br)78–82
Electron-donating (e.g., -OCH₃)72–75

Q. How does the benzylthio group influence bioactivity and chemical reactivity?

The benzylthio moiety:

  • Enables redox activity : Oxidizes to sulfoxides/sulfones under H₂O₂, altering pharmacokinetics .
  • Enhances lipophilicity : LogP ~3.2 improves membrane permeability .
  • Mediates protein interactions : Forms disulfide bonds with cysteine residues in target enzymes (e.g., kinase inhibitors) .

Q. How can computational methods predict thermodynamic stability and reactivity?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., S-C bond stability) .
  • Thermodynamic software (e.g., THERMO.PY ) : Predicts Gibbs free energy changes (ΔG) for oxidation reactions .
  • Molecular docking : Models interactions with biological targets (e.g., binding affinity to COX-2) .

Q. How should contradictory data in literature be resolved during SAR studies?

  • Systematic meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
  • Control experiments : Validate assay conditions (pH, temperature) to ensure reproducibility .
  • Crystallographic validation : Resolve structural ambiguities via X-ray diffraction .

Q. What strategies enhance selectivity in biological targeting?

  • Structure-Activity Relationship (SAR) : Modify the N-butyl chain length to reduce off-target effects (e.g., shorter chains improve selectivity for EGFR) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for site-specific activation .

Methodological Recommendations

  • Data validation : Cross-reference experimental results with NIST Chemistry WebBook for physicochemical properties .
  • Green chemistry : Use continuous flow reactors to minimize waste in large-scale synthesis .
  • Ethical reporting : Adhere to IUPAC nomenclature and ACS formatting for publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzylthio)-N-butylbenzamide
Reactant of Route 2
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2-(benzylthio)-N-butylbenzamide

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